1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea
Description
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea is a synthetic organic compound characterized by the presence of a fluoro-methoxyphenyl group, an oxan-4-ylmethyl group, and a urea moiety
Properties
IUPAC Name |
1-[2-(2-fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-14-3-2-13(15(17)10-14)4-7-18-16(20)19-11-12-5-8-22-9-6-12/h2-3,10,12H,4-9,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHVNVSQQUGGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)NCC2CCOCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea typically involves multiple steps:
Formation of the Fluoro-methoxyphenyl Intermediate: This step involves the reaction of 2-fluoro-4-methoxybenzaldehyde with an appropriate reagent to form the corresponding alcohol or halide.
Alkylation: The intermediate is then subjected to alkylation with 2-bromoethylamine to form the 2-(2-fluoro-4-methoxyphenyl)ethylamine.
Urea Formation: The final step involves the reaction of the amine with oxan-4-ylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea moiety can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-carboxy-4-methoxyphenyl)ethyl derivatives.
Reduction: Formation of 1-[2-(2-fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)amine.
Substitution: Formation of 1-[2-(2-substituted-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the urea moiety can form hydrogen bonds with biological targets. This compound may modulate pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Fluorophenyl)ethyl]-3-(oxan-4-ylmethyl)urea: Lacks the methoxy group, which may affect its binding properties and reactivity.
1-[2-(2-Methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea: Lacks the fluoro group, which may reduce its stability and binding affinity.
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(methyl)urea: Lacks the oxan-4-ylmethyl group, which may affect its solubility and overall reactivity.
Uniqueness
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea is unique due to the combination of the fluoro and methoxy groups, which can enhance its chemical stability and biological activity. The presence of the oxan-4-ylmethyl group also contributes to its distinct properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
